Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)
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Overview
Description
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is a complex organic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their significant roles in various biological processes, including antioxidant defense, detoxification, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) typically involves the following steps:
Formation of gamma-glutamyl peptide: This step involves the enzymatic or chemical conjugation of gamma-glutamyl groups to amino acids or peptides.
Coupling with hydroxyphenylamino carbonyl group: This step requires the use of specific coupling reagents and conditions to attach the hydroxyphenylamino carbonyl group to the gamma-glutamyl peptide.
Esterification: The final step involves the esterification of the compound to form the diethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using gamma-glutamyltransferase enzymes, which facilitate the transfer of gamma-glutamyl groups to target peptides. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted gamma-glutamyl peptides.
Scientific Research Applications
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) has numerous applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel antioxidants and detoxifying agents
Mechanism of Action
The compound exerts its effects primarily through its gamma-glutamyl peptide structure, which allows it to participate in various biochemical pathways:
Antioxidant Defense: Acts as a substrate for gamma-glutamyltransferase, facilitating the synthesis of glutathione, a major cellular antioxidant.
Detoxification: Involved in the conjugation and removal of toxic substances from cells.
Cellular Signaling: Modulates signaling pathways by interacting with specific receptors and enzymes
Comparison with Similar Compounds
Similar Compounds
Glutathione (GSH): A well-known gamma-glutamyl peptide with similar antioxidant and detoxifying properties.
Gamma-glutamylcysteine: Another gamma-glutamyl peptide involved in glutathione synthesis
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is unique due to its specific hydroxyphenylamino carbonyl group, which imparts distinct chemical reactivity and biological activity compared to other gamma-glutamyl peptides .
Properties
Molecular Formula |
C21H30N4O8S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
RXBOOXFPXQZXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N |
Origin of Product |
United States |
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